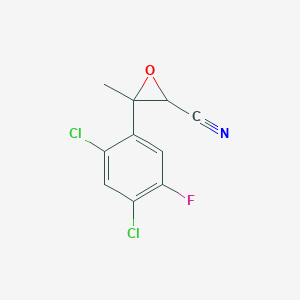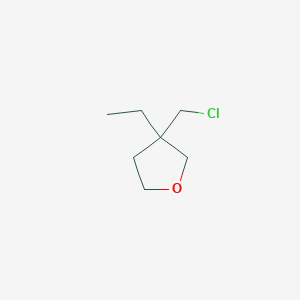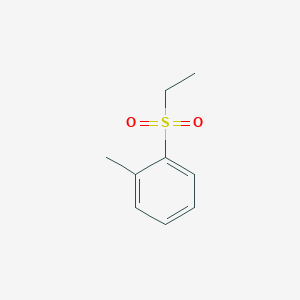![molecular formula C7H12O B13192359 4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)
4-Methyl-1-oxaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-oxaspiro[24]heptane is a chemical compound with the molecular formula C7H12O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxaspiro[2.4]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropyl dimethanol with thionyl chloride can yield cyclopropyl dimethanol cyclic sulfite, which can then undergo ring-opening and subsequent ring-closing reactions to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of cost-effective raw materials and scalable reaction conditions is crucial for large-scale production. Methods such as the Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with ketones, are often employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxaspiro[2.4]heptane: A similar spiro compound with a different substituent pattern.
7-[(4-chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane: Another spiro compound with a chlorophenyl group
Uniqueness
4-Methyl-1-oxaspiro[2.4]heptane is unique due to its specific methyl substitution, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where other spiro compounds may not be suitable .
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
4-methyl-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
DTCCTLXHZMMJPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC12CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)


![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)







